

An In-depth Technical Guide to 1-Ethenylcyclobutene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyclobutene, 1-ethenyl-	
Cat. No.:	B15464559	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenylcyclobutene, also known as 1-vinylcyclobutene, is a cyclic olefin with the chemical formula C₆H₈. Its structure, featuring a strained four-membered ring conjugated with a vinyl group, makes it a molecule of significant interest in organic synthesis and material science. This guide provides a comprehensive overview of the chemical and physical properties of 1-ethenylcyclobutene, detailed experimental protocols for its synthesis, and an exploration of its reactivity, particularly in thermal rearrangements and cycloaddition reactions. While direct biological applications are not extensively documented, the unique structural motifs accessible from this compound suggest its potential as a versatile building block in the development of novel therapeutic agents.

Chemical and Physical Properties

Precise experimental determination of the physical properties of 1-ethenylcyclobutene is not widely available in the literature, likely due to its reactivity and potential for isomerization. Much of the available data is associated with its saturated analog, ethenylcyclobutane. However, based on its structure and related compounds, the following properties can be anticipated.

Table 1: Physicochemical Properties of 1-Ethenylcyclobutene



Property	Value	Source/Comment
Molecular Formula	C ₆ H ₈	[1]
Molecular Weight	80.13 g/mol	[1]
CAS Number	58436-36-5	[1]
Canonical SMILES	C=CC1=CCC1	[1]
InChIKey	IFXGRVXPSNHLNW- UHFFFAOYSA-N	[1]
Boiling Point	Estimated to be lower than ethenylcyclobutane (66.8 °C) due to increased rigidity and less efficient packing.	[2]
Density	Estimated to be similar to or slightly higher than related unsaturated hydrocarbons.	
Solubility	Expected to be soluble in common organic solvents and insoluble in water.	

Table 2: Spectroscopic Data of 1-Ethenylcyclobutene (Predicted/Typical Ranges)



Spectroscopic Technique	Characteristic Peaks/Signals
¹ H NMR	Signals corresponding to vinylic protons (δ 5.0-6.5 ppm), allylic protons (δ 2.0-2.5 ppm), and cyclobutene ring protons. The olefinic proton on the cyclobutene ring would likely appear around δ 6.0 ppm.
¹³ C NMR	Signals for sp ² hybridized carbons of the vinyl group and the cyclobutene double bond (δ 100-150 ppm), and sp ³ hybridized carbons of the cyclobutene ring.
Infrared (IR) Spectroscopy	C=C stretching vibrations for the vinyl group and the endocyclic double bond (~1640-1680 cm ⁻¹), and C-H stretching for sp ² and sp ³ hybridized carbons.
Mass Spectrometry (MS)	Molecular ion peak (M+) at m/z = 80. Fragmentation patterns would likely involve loss of ethylene or other small unsaturated fragments.

Synthesis of 1-Ethenylcyclobutene

The synthesis of 1-ethenylcyclobutene can be approached through several synthetic strategies, primarily involving elimination reactions from appropriately functionalized cyclobutane precursors or cycloaddition reactions.

Experimental Protocol: Dehydrohalogenation of 1-Halo-1-ethenylcyclobutane

This method involves the synthesis of a 1-halo-1-ethenylcyclobutane followed by an elimination reaction to introduce the double bond within the cyclobutane ring.

Step 1: Synthesis of 1-Bromo-1-ethenylcyclobutane



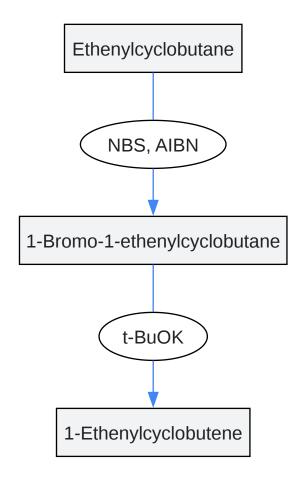
- Reaction Setup: To a solution of ethenylcyclobutane (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq).
- Reaction Conditions: The reaction mixture is typically heated under reflux for several hours
 while monitoring the consumption of the starting material by gas chromatography (GC) or
 thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by fractional distillation or column chromatography to yield 1-bromo-1-ethenylcyclobutane.

Step 2: Dehydrobromination to 1-Ethenylcyclobutene

- Reaction Setup: The purified 1-bromo-1-ethenylcyclobutane (1.0 eq) is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or tert-butanol.
- Reaction Conditions: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK)
 (1.5 eq) is added portion-wise at 0 °C. The reaction is then stirred at room temperature or
 gently heated to drive the elimination.
- Work-up: The reaction is quenched by the addition of water, and the product is extracted with a low-boiling-point organic solvent (e.g., pentane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure.
- Purification: The resulting 1-ethenylcyclobutene is a volatile compound and should be handled with care. Further purification, if necessary, can be achieved by careful fractional distillation.

Workflow for the Synthesis of 1-Ethenylcyclobutene via Dehydrohalogenation





Click to download full resolution via product page

Synthesis of 1-Ethenylcyclobutene.

Chemical Reactivity and Synthetic Applications

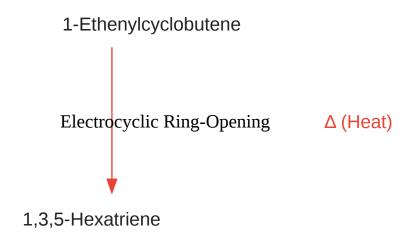
The reactivity of 1-ethenylcyclobutene is dominated by the interplay between the strained cyclobutene ring and the conjugated vinyl group. This unique structural arrangement makes it a substrate for a variety of transformations, including thermal rearrangements and cycloaddition reactions.

Thermal Rearrangements

Substituted cyclobutenes are known to undergo thermally induced electrocyclic ring-opening reactions to form conjugated dienes. In the case of 1-ethenylcyclobutene, heating is expected to induce ring-opening to yield 1,3,5-hexatriene. This reaction is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules, which predict a conrotatory opening for a 4π -electron system under thermal conditions.



Thermal Ring-Opening of 1-Ethenylcyclobutene



Click to download full resolution via product page

Thermal isomerization to 1,3,5-hexatriene.

Cycloaddition Reactions

1-Ethenylcyclobutene can participate in cycloaddition reactions both as a diene (utilizing the conjugated system) and as a dienophile (at the vinyl group).

As a conjugated diene, 1-ethenylcyclobutene can react with dienophiles in a [4+2] cycloaddition, also known as the Diels-Alder reaction. This reaction provides a powerful method for the construction of six-membered rings. The regioselectivity and stereoselectivity of the reaction will depend on the nature of the dienophile used.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

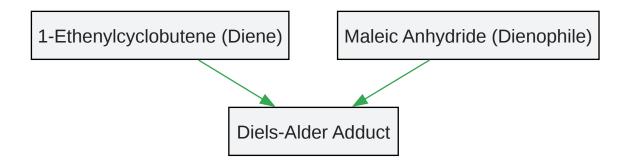
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1ethenylcyclobutene (1.0 eq) and maleic anhydride (1.0 eq) in a suitable solvent like toluene or xylene.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction time can vary from a few hours to overnight.
- Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under



reduced pressure.

 Purification: The resulting adduct can be purified by recrystallization or column chromatography.

Diels-Alder Reaction Pathway



Click to download full resolution via product page

Formation of a Diels-Alder adduct.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies detailing the biological activities of 1-ethenylcyclobutene itself. However, the cyclobutane motif is present in a number of biologically active natural products and synthetic compounds. The strained four-membered ring can influence molecular conformation and metabolic stability, properties that are of interest in drug design.

The synthetic utility of 1-ethenylcyclobutene in constructing complex polycyclic systems through reactions like the Diels-Alder makes it a valuable starting material for creating libraries of novel compounds for biological screening. The ability to introduce diverse functionalities through the choice of dienophile allows for the systematic exploration of structure-activity relationships. While no direct signaling pathway has been identified for 1-ethenylcyclobutene, its derivatives could potentially interact with various biological targets, a hypothesis that warrants further investigation.

Conclusion



1-Ethenylcyclobutene is a reactive and versatile building block in organic synthesis. Its strained ring system and conjugated double bonds provide a platform for a variety of chemical transformations, most notably thermal rearrangements and cycloaddition reactions. While quantitative data for this specific compound remains sparse and often confused with its saturated analog, its synthetic potential is clear. Future research into the synthesis, characterization, and reactivity of 1-ethenylcyclobutene will undoubtedly open new avenues for the construction of complex molecules with potential applications in materials science and drug discovery. The development of robust and scalable synthetic routes to this compound is a key challenge that, if overcome, will enable a more thorough exploration of its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diels-Alder reaction Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethenylcyclobutene].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15464559#what-is-cyclobutene-1-ethenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com